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Introduction

Natamycin (E235), also known as pimaricin, is a naturally occurring antifungal agent produced
by the fermentation of Streptomyces natalensis. It is a polyene macrolide antibiotic widely used
in the food industry, particularly in dairy products, to prevent the growth of molds and yeasts,
thereby extending shelf life and ensuring product safety. Unlike some other preservatives,
Natamycin has no effect on bacteria, making it an ideal candidate for preserving cheeses
where bacterial cultures are essential for ripening and flavor development. Its low solubility in
water and lipids contributes to its efficacy as a surface treatment, as it tends to remain on the
exterior of the cheese where most fungal contamination occurs.

The primary mechanism of action of Natamycin is its specific and high-affinity binding to
ergosterol, a principal sterol component of fungal cell membranes. This interaction disrupts
membrane-dependent processes, ultimately leading to the inhibition of fungal growth. Notably,
Natamycin's mode of action does not involve the formation of pores in the cell membrane,
distinguishing it from other polyene antibiotics.

These application notes provide detailed information on the use of Natamycin in cheese
preservation, including its antifungal spectrum, stability, and protocols for its application and
efficacy testing.
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Quantitative Data

Minimum Inhibitory Concentrations (MIC) of Natamycin

against Common Cheese Spoilage Fungi

The efficacy of Natamycin against a range of molds and yeasts commonly associated with

cheese spoilage is summarized in the table below. These values represent the lowest

concentration of Natamycin that inhibits the visible growth of the microorganism.

Typical MIC Range

Fungal Species Type Reference(s)
(ng/mL or ppm)
Penicillium spp. Mold 16-3.1 [11[2]
o ] Can be up to 750 (in
Penicillium roqueforti Mold ] [3]
some studies)
Penicillium commune Mold 16-3.1 [1112]
Aspergillus spp. Mold 0.5-6.0 [4]
] ] Can be up to 750 (in
Aspergillus niger Mold ] [3]
some studies)
Debaryomyces
. Yeast 1.0-5.0 [4]
hansenii
Yarrowia lipolytica Yeast ~20 [4]
Kluyveromyces
) Yeast 1.0-50 [4]
marxianus
Candida spp. Yeast 0.5 (for C. albicans) [5]

Stability of Natamycin under Various Conditions

The stability of Natamycin is crucial for its effectiveness as a cheese preservative. The

following table summarizes its stability under different environmental conditions.
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Condition Effect on Stability Quantitative Data Reference(s)
An aqueous solution
(20 mg/L) was entirely
) Significant degraded by exposure
Light (UV/Fluorescent) _ [4]
degradation to 1000 Ix fluorescent
lighting for 24 hours at
4°C.
In processed cheese,
Stable at refrigeration after 3 months, the
and moderate percentage of
Temperature temperatures; Natamycin content [6]
degrades at high decreased to 86.5% at
temperatures. 25°C and 52.44% at
40°C.
After 4 hours, a 50
ppm solution showed
oH Relatively stable over 8.62% degradation in )
a wide pH range. acidic conditions and
9.18% in alkaline
conditions.
A 50 ppm solution
showed 24.13%
Oxidizing Agents Degradation degradation after 4 [4]

hours of exposure to

hydrogen peroxide.

Experimental Protocols
Protocol for Preparation of Natamycin Suspensions for
Cheese Application

Materials:

o Natamycin powder (pure or 50% in lactose/NaCl)
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 Sterile deionized water

» Sterile magnetic stir bar and stir plate
« Sterile container

Procedure:

o Determine the desired final concentration: Common application concentrations for direct
spraying or dipping range from 0.1% to 0.5% (1000-5000 ppm) Natamycin.

» Weigh the Natamycin powder: Accurately weigh the required amount of Natamycin powder.
For a 50% Natamycin product, double the amount of powder will be needed to achieve the
target active substance concentration.

o Dispersion in water: In a sterile container, add the weighed Natamycin powder to a known
volume of sterile deionized water.

o Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stir plate.
Stir the suspension continuously for at least 15-30 minutes to ensure a homogenous
dispersion. Due to Natamycin's low solubility, it will form a suspension, not a solution.

o Application: The suspension should be used immediately after preparation and should be
continuously agitated during application to prevent settling of the Natamycin particles.

Protocol for a Microbial Challenge Test to Evaluate
Natamycin Efficacy on Cheese

Objective: To determine the effectiveness of Natamycin in inhibiting the growth of specific
spoilage molds or yeasts on the surface of cheese.

Materials:
o Cheese samples (e.g., cheese slices or small blocks)
« Natamycin suspension (prepared as in Protocol 3.1)

e Spoilage microorganism culture (e.g., Penicillium commune)
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« Sterile saline solution (0.85% NacCl) with 0.05% Tween 80

* Hemocytometer or spectrophotometer for spore/cell counting

» Sterile spray bottle or pipette

o Petri dishes or other suitable sterile containers

e |ncubator

Procedure:

e Preparation of Inoculum:

o Grow the target mold on a suitable agar medium (e.g., Potato Dextrose Agar) until
sporulation is abundant.

o Harvest the spores by flooding the agar surface with a sterile saline-Tween 80 solution
and gently scraping the surface with a sterile loop.

o Filter the spore suspension through sterile glass wool to remove mycelial fragments.

o Adjust the spore concentration to a final concentration of approximately 104 - 1075
spores/mL using a hemocytometer or by adjusting the optical density. For yeasts, a similar
procedure can be followed to obtain a cell suspension of a known concentration.

o Cheese Sample Preparation and Treatment:

[e]

Cut the cheese into uniform pieces under aseptic conditions.

o

Divide the cheese pieces into a control group and one or more treatment groups.

[¢]

Apply the prepared Natamycin suspension to the surface of the cheese samples in the
treatment group(s) using a sterile sprayer or by dipping. Ensure uniform coverage.

[¢]

The control group should be treated with sterile water or the carrier solution without
Natamycin.
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¢ Inoculation:

o After the treatment has dried on the cheese surface, inoculate all cheese samples (control
and treated) with a known volume (e.g., 10-20 pL) of the prepared spore/cell suspension.
Distribute the inoculum evenly over the surface.

¢ Incubation:

o Place the inoculated cheese samples in sterile containers that maintain a high humidity
environment to prevent the cheese from drying out.

o Incubate the samples at a temperature suitable for the growth of the target microorganism
(e.g., 20-25°C for many molds).

o Evaluation:

o Visually inspect the cheese samples daily or at regular intervals for the appearance of
fungal growth.

o The effectiveness of the Natamycin treatment can be quantified by:
= The number of days until visible mold/yeast growth appears.
» The percentage of the surface area covered by fungal growth at specific time points.

= Enumeration of the fungal population at the end of the incubation period by swabbing a
defined area of the cheese surface and plating the dilutions on a suitable agar medium.

Visualizations
Mechanism of Action: Natamycin's Interaction with the
Fungal Cell Membrane
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Caption: Mechanism of Natamycin's antifungal action.

Experimental Workflow for Efficacy Testing
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Caption: Workflow for evaluating Natamycin's efficacy on cheese.
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Caption: Factors influencing the efficacy of Natamycin in cheese.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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